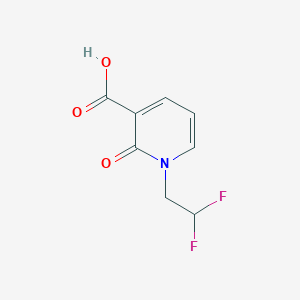

1-(2,2-Difluoroethyl)-2-oxopyridine-3-carboxylic acid

Descripción

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 1-(2,2-difluoroethyl)-2-oxopyridine-3-carboxylic acid . Its molecular formula is C₈H₇F₂NO₃ , with a molecular weight of 203.14 g/mol . The structure comprises a pyridine ring substituted at position 1 with a 2,2-difluoroethyl group, a ketone group at position 2, and a carboxylic acid group at position 3. Key identifiers include:

The difluoroethyl group enhances lipophilicity, while the carboxylic acid group contributes to polarity and hydrogen-bonding potential.

X-ray Crystallographic Analysis of Molecular Geometry

While direct crystallographic data for this compound are unavailable, structural analogs provide insights into its likely geometry. For example:

- Pyridine Ring Planarity : The pyridine ring is expected to remain planar, with the ketone group (C=O) and carboxylic acid (COOH) groups adopting trans configurations to minimize steric strain.

- Difluoroethyl Substituent : The 2,2-difluoroethyl group likely adopts a staggered conformation to reduce torsional strain, as observed in similar fluorinated ethyl derivatives.

Hypothetical Crystallographic Parameters (based on analogs):

Conformational Analysis Through Computational Modeling

Density Functional Theory (DFT) calculations predict the following:

Intermolecular Interactions in Solid-State Arrangements

The compound’s crystalline packing is governed by:

- Hydrogen Bonding :

- Fluorine-Based Interactions :

- Van der Waals Forces : Contributions from the difluoroethyl group’s CF₃ moiety dominate in close-packing arrangements.

Solid-State Packing Motif (hypothetical):

| Interaction Type | Distance (Å) | Frequency |

|---|---|---|

| O–H⋯O (Carboxylic Acid) | 1.5–2.5 | High |

| C=O⋯H–N (Pyridine) | 2.0–2.5 | Moderate |

| C–H⋯F (Difluoroethyl) | 2.5–3.0 | Moderate |

| F⋯F (Intermolecular) | 3.0–3.5 | Low |

Propiedades

IUPAC Name |

1-(2,2-difluoroethyl)-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c9-6(10)4-11-3-1-2-5(7(11)12)8(13)14/h1-3,6H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXWMKCYQWBSFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)O)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-2-oxopyridine-3-carboxylic acid typically involves the introduction of the difluoroethyl group to the pyridine ring. One common method includes the reaction of 2-oxopyridine-3-carboxylic acid with 2,2-difluoroethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,2-Difluoroethyl)-2-oxopyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical characteristics:

- IUPAC Name : 1-(2,2-Difluoroethyl)-2-oxopyridine-3-carboxylic acid

- Molecular Formula : C₇H₅F₂NO₃

- CAS Number : 1129458-32-7

- Molecular Weight : 189.12 g/mol

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of this compound have been synthesized and tested for their efficacy against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting a promising avenue for further drug development.

Case Study: Anticancer Efficacy

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against Gram-positive bacteria and drug-resistant fungal pathogens. The structure-dependent activity indicates that modifications to the pyridine ring can enhance antimicrobial efficacy.

Case Study: Antimicrobial Activity

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 5 µg/mL | |

| Compound D | Candida albicans | 8 µg/mL |

Synthesis of Novel Derivatives

The synthesis of new derivatives based on this compound has been a focal point in research. These derivatives are being explored for enhanced biological activities and improved pharmacokinetic properties.

Synthesis Pathway Example

- Starting Material : this compound

- Reagents : Thiourea, anhydrous potassium carbonate

- Procedure : Reflux in ethanol followed by crystallization.

Therapeutic Potential in Autoimmune Diseases

Emerging research suggests that compounds related to this compound may modulate immune responses, making them candidates for treating autoimmune diseases. The modulation of dihydroorotate dehydrogenase (DHODH) has been noted as a mechanism through which these compounds exert their effects.

Case Study: DHODH Inhibition

Mecanismo De Acción

The mechanism of action of 1-(2,2-Difluoroethyl)-2-oxopyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The difluoroethyl group can enhance the compound’s binding affinity and specificity for its targets, leading to increased biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs are compared below based on heterocyclic core, substituents, and molecular properties:

*Assumed formula based on analogs.

Key Observations:

- Core Heterocycle : Pyridine (target) vs. pyrazole, piperidine, or dihydropyridine derivatives. Pyridine’s aromaticity favors planar interactions, while piperidine’s flexibility may improve binding in certain biological targets.

- Fluorine Substitution : Difluoroethyl (target) balances lipophilicity and steric effects. Trifluoroethyl () increases electronegativity but may reduce solubility.

Pharmacological and Industrial Relevance

- Target Compound: Potential intermediate for kinase inhibitors or anti-inflammatory agents, leveraging fluorine’s bioisosteric effects.

- Trifluoroethyl Analog : Used in agrochemicals for its resistance to oxidative degradation .

- Pyrazole Derivative () : Applied in protease inhibitor development due to pyrazole’s mimicry of peptide bonds.

- Benzyl-Substituted Analog () : Explored in neurology for modulating ion channels via aromatic interactions.

Actividad Biológica

1-(2,2-Difluoroethyl)-2-oxopyridine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects supported by various studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C8H7F2NO3

- Molecular Weight : 195.15 g/mol

This compound features a pyridine ring with a carboxylic acid group and a difluoroethyl substituent, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyridine derivatives, including those similar to this compound.

Key Findings:

- In Vitro Studies : Compounds with similar structures have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. For instance, derivatives have been reported to exhibit structure-dependent antimicrobial activity against multidrug-resistant strains .

- Mechanism of Action : The antimicrobial effects are often attributed to the ability of these compounds to interact with bacterial DNA gyrase, inhibiting essential bacterial processes .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies.

Case Studies:

- Cell Culture Studies : In A549 human pulmonary cancer cell lines, certain derivatives demonstrated significant cytotoxicity, suggesting that modifications in the chemical structure can enhance anticancer activity .

- Molecular Docking Studies : Computational analyses indicate that these compounds can effectively bind to specific targets in cancer cells, potentially leading to apoptosis and inhibition of tumor growth .

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound may exhibit additional biological activities:

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes such as diacylglycerol acyltransferase (DGAT-1), which is relevant for metabolic disorders like obesity and dyslipidemia .

- Antitubercular Properties : Similar compounds have displayed antitubercular activity, making them candidates for further development against Mycobacterium tuberculosis infections .

Data Summary

The following table summarizes key biological activities associated with this compound and its derivatives:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,2-Difluoroethyl)-2-oxopyridine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving fluorinated precursors. For example, analogous fluorinated pyridine derivatives are prepared through nucleophilic substitution or condensation reactions. In one approach, difluoroaniline reacts with itaconic acid under reflux conditions to form intermediates, followed by esterification using catalytic sulfuric acid . Optimization of temperature, solvent polarity (e.g., water or ethanol), and catalyst loading (e.g., 0.5–1.0 mol% H₂SO₄) significantly impacts yield and purity. Reaction monitoring via TLC or HPLC is critical to identify optimal termination points.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substituent positions and fluorine coupling patterns. For example, ¹H NMR can resolve signals for the difluoroethyl group (δ ~4.5–5.5 ppm, split due to geminal fluorine coupling) and pyridine ring protons . Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies carboxylic acid C=O stretches (~1700 cm⁻¹). X-ray crystallography may be used for absolute configuration determination if single crystals are obtainable.

Q. What analytical techniques are critical for assessing the purity of synthesized batches?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard for quantifying purity. Reverse-phase C18 columns and acetonitrile/water gradients resolve polar impurities. Quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) provides complementary purity data. Elemental analysis (C, H, N) validates stoichiometric ratios, with deviations >0.3% indicating impurities .

Advanced Research Questions

Q. How can researchers optimize synthesis to minimize by-products and improve scalability under mild conditions?

- Methodological Answer : Design of Experiments (DoE) frameworks, such as response surface methodology, systematically evaluate variables (e.g., temperature, catalyst type, and reaction time). For example, substituting H₂SO₄ with milder Lewis acids (e.g., Sc(OTf)₃) may reduce side reactions like ester hydrolysis. Continuous-flow reactors enhance scalability by improving heat/mass transfer and reducing exposure to moisture . Advanced purification techniques, such as preparative HPLC or recrystallization in ethanol/water mixtures, isolate the target compound from regioisomers.

Q. What computational strategies predict the reactivity of the difluoroethyl group in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For instance, Fukui indices identify electrophilic sites on the pyridine ring, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative effects from fluorine substituents. Molecular dynamics simulations assess solvent effects on reaction kinetics . Validate predictions with kinetic isotope effect (KIE) studies or substituent-dependent Hammett plots.

Q. How can contradictory data on the compound’s stability under varying pH/temperature be resolved?

- Methodological Answer : Conduct accelerated stability studies using ICH guidelines:

- pH Stability : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C/40°C.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures.

- Light Sensitivity : Expose samples to UV-Vis light (ICH Q1B) and track photodegradation products.

Statistical tools like ANOVA identify significant variables (e.g., pH 8–10 accelerates hydrolysis of the carboxylic acid group) .

Q. What strategies elucidate the mechanism of acid-catalyzed hydrolysis of the pyridine ring?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in H₂O) tracks oxygen incorporation into hydrolysis products. Kinetic studies under pseudo-first-order conditions (excess acid) determine rate constants. In-situ FTIR or Raman spectroscopy monitors intermediate formation (e.g., protonated pyridinium species). Compare experimental data with DFT-computed reaction pathways to validate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.